molecular formula C7H3F13 B8559792 Pentane, 1,1,1,2,2,3,3,5,5,5-decafluoro-4-methyl-4-(trifluoromethyl)- CAS No. 100645-99-6

Pentane, 1,1,1,2,2,3,3,5,5,5-decafluoro-4-methyl-4-(trifluoromethyl)-

Cat. No. B8559792
M. Wt: 334.08 g/mol
InChI Key: YYCWIWYZXFOZFO-UHFFFAOYSA-N
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Patent
US04535184

Procedure details

Methyl fluorosulfate (7.6 g, 0.0665 mol) was added dropwise at 0° to a stirred solution of tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide, prepared by dissolving 20.2 g (0.073 mol) of tris(dimethylamino)sulfonium difluorotrimethylsilicate and 20.0 g (0.0665 mol) of 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-2-pentene in 75 mL of benzonitrile. The reaction mixture was warmed at 25°, and the most volatile portion of the reaction mixture was distilled out under reduced pressure. The distillate was redistilled at atmospheric pressure to give 13.27 g (60%) of 3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentane as a colorless liquid: b.p. 88°-89°; 19F NMR (CCl3F) δ -67.7 ppm (t,t 6F), -81.1 ppm (t, 3F), -110.5 ppm (m, 2F) and -123.7 ppm (m, 2F); 1H NMR (CCl3F) δ 1.72 ppm. Anal. Calcd. for C7H3F13 : C, 25.17; H, 0.91; F, 73.93. Found: C, 24.88; H, 0.87; F, 73.64.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tris(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(F)(OC)(=O)=O.[F:7][C:8]([F:25])([F:24])[C-:9]([C:20]([F:23])([F:22])[F:21])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13].[CH3:26]N([S+](N(C)C)N(C)C)C.FC(F)(F)C(C(F)(F)F)=C(F)C(F)(F)C(F)(F)F>C(#N)C1C=CC=CC=1>[F:18][C:10]([F:19])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])[C:9]([C:20]([F:21])([F:22])[F:23])([C:8]([F:24])([F:25])[F:7])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
S(=O)(=O)(OC)F
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC([C-](C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
Step Two
Name
tris(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
20.2 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed at 25°
DISTILLATION
Type
DISTILLATION
Details
the most volatile portion of the reaction mixture was distilled out under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The distillate was redistilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(C)(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.27 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.